molecular formula C15H11N5O B11490752 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B11490752
M. Wt: 277.28 g/mol
InChI Key: NWIMWBCXISYEPC-UHFFFAOYSA-N
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Description

3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with a naphthylmethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylmethylamine with 3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction may produce naphthylmethyl alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrimidine: Known for its pharmacological properties, including anticancer and anti-inflammatory activities.

Uniqueness

3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features, such as the naphthylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C15H11N5O/c21-15-13-14(16-9-17-15)20(19-18-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,16,17,21)

InChI Key

NWIMWBCXISYEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)NC=N4)N=N3

Origin of Product

United States

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